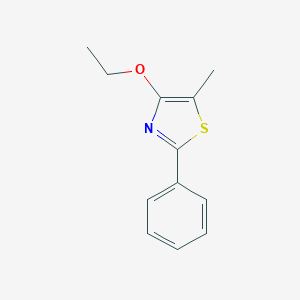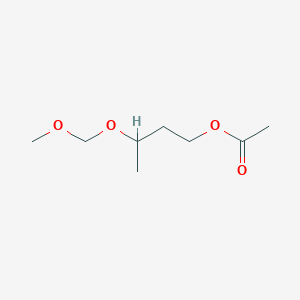
3,5-difluoro-2-methoxy-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is a chemical compound with the molecular formula C6H5F2NO2 and a molecular weight of 161.106 g/mol It is characterized by the presence of a pyridinol ring substituted with two fluorine atoms and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) typically involves the introduction of fluorine atoms and a methoxy group onto a pyridinol ring. One common method involves the fluorination of a pyridinol precursor followed by methoxylation. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methoxylating agents like sodium methoxide in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted pyridinol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4,5-difluoro-2-methoxy-(9CI)
- Phenol, 3,5-difluoro-2-methoxy-(9CI)
- 4-Pyridinol, 3,5-dichloro-2-methoxy-6-(trichloromethyl)-
- 4(1H)-Pyridinone,3,5-difluoro-(9CI)
Uniqueness
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is unique due to its specific substitution pattern on the pyridinol ring. The presence of both fluorine atoms and a methoxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
184484-16-0 |
|---|---|
Molekularformel |
C6H5F2NO2 |
Molekulargewicht |
161.11 g/mol |
IUPAC-Name |
3,5-difluoro-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F2NO2/c1-11-6-4(8)5(10)3(7)2-9-6/h2H,1H3,(H,9,10) |
InChI-Schlüssel |
OUHUQRDHRIXTQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C(=CN1)F)F |
Kanonische SMILES |
COC1=C(C(=O)C(=CN1)F)F |
Synonyme |
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide,N-[(acetylamino)methyl]-2-(acetyloxy)-](/img/structure/B68830.png)




![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)



